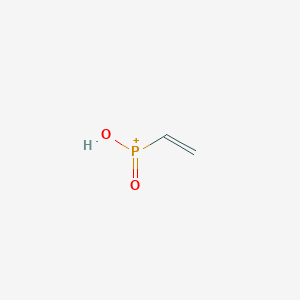

Phosphinic acid, ethenyl-

Description

Structure

3D Structure

Properties

CAS No. |

44209-17-8 |

|---|---|

Molecular Formula |

C2H4O2P+ |

Molecular Weight |

91.03 g/mol |

IUPAC Name |

ethenyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C2H3O2P/c1-2-5(3)4/h2H,1H2/p+1 |

InChI Key |

BXMMPMNYATZWRA-UHFFFAOYSA-O |

Canonical SMILES |

C=C[P+](=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethenylphosphinic Acid and Its Derivatives

Established and Novel Direct Synthetic Pathways to Ethenylphosphinic Acid

Direct functionalization of ethenylphosphinic acid provides a straightforward route to a variety of derivatives. These methods leverage the reactivity of the P-OH group to form esters, amides, and other useful analogues.

Esterification and Amidation Routes

Esterification and amidation are fundamental transformations for modifying the properties and reactivity of ethenylphosphinic acid. Direct esterification can be challenging under conventional heating but can be effectively achieved using microwave irradiation, which facilitates the reaction between the phosphinic acid and an alcohol, often without the need for an additional solvent. organic-chemistry.org This method is atom-efficient but may require elevated temperatures. organic-chemistry.org

Amidation of phosphinic acids is generally less direct than esterification. organic-chemistry.org The synthesis of phosphinates and their corresponding amides often starts from phosphinic chlorides, which react readily with alcohols or amines under mild conditions. organic-chemistry.org However, this route requires the preparation of the phosphinic chloride intermediate and the use of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Table 1: Comparison of Esterification and Amidation Methods for Phosphinic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Esterification | Phosphinic Acid, Alcohol | Microwave Irradiation (High Temp.) | Atom-efficient, solvent-free optional | High energy input, may not be suitable for thermally sensitive substrates |

| Via Phosphinic Chloride | Phosphinic Chloride, Alcohol/Amine, Base | Mild | High yields, versatile | Requires synthesis of intermediate, uses base, generates salt waste |

Activation Strategies for Phosphinic Acid Derivatization (e.g., Carbodiimide-Mediated)

To overcome the challenges of direct condensation, activation agents are employed to enhance the reactivity of the phosphinic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used in organic synthesis to facilitate the formation of amides and esters from carboxylic acids. acs.org This strategy is also applicable to phosphinic acids. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol to yield the desired amide or ester, respectively. acs.org This method is particularly valuable for creating phosphinic peptides. nih.gov The use of additives like N-hydroxybenzotriazole can further improve yields and minimize side reactions. acs.org

A notable advancement is the use of carbodiimides to mediate P-C bond formation, highlighting their versatility beyond simple ester and amide coupling. nih.gov This involves the activation of a phosphinic acid and subsequent reaction with other functional groups, proceeding through a reactive cyclic phosphinic/carboxylic mixed anhydride (B1165640) intermediate. nih.gov

Anhydride Formation and Subsequent Transformations

Phosphinic anhydrides are highly reactive intermediates that can be used to synthesize esters and amides. These anhydrides can be formed from the corresponding phosphinic acid through dehydration, often using strong dehydrating agents or by reacting a phosphinic acid chloride with a phosphinate salt. rsc.orgmdpi.comwikipedia.org Once formed, the anhydride readily reacts with nucleophiles. For instance, reaction with an alcohol (alcoholysis) yields an ester and a molecule of the original phosphinic acid. wikipedia.org Similarly, reaction with an amine (aminolysis) produces an amide and a phosphinate salt. mdpi.com This two-step approach, involving the formation and subsequent reaction of the anhydride, provides a powerful method for synthesizing derivatives of ethenylphosphinic acid under controlled conditions. rsc.org The formation of vinylphosphonic acid anhydrides has been noted as an intermediate step during polymerization, which accelerates the reaction due to the anhydride's higher reactivity. rsc.org

Catalytic Synthesis Approaches Employing Organometallic Species

Organometallic catalysis offers highly efficient and selective methods for constructing the carbon-phosphorus bond, providing direct access to ethenylphosphinic acid and its derivatives from simple precursors.

Hydrophosphinylation Reactions and Mechanistic Considerations

Hydrophosphinylation is the addition of a P-H bond across a carbon-carbon multiple bond, such as in an alkyne, to form an alkenylphosphinic derivative. nih.gov This reaction is a highly atom-economical method for synthesizing ethenylphosphinic acid derivatives. The addition can be initiated by free-radical promoters like AIBN or proceed via transition metal catalysis. documentsdelivered.com

The palladium-catalyzed hydrophosphinylation of terminal alkynes with H-phosphinates is a particularly effective method. nih.gov Depending on the choice of ligands and solvents, this reaction can be controlled to selectively produce either the linear (E)-1-alkenyl-H-phosphinates (anti-Markovnikov addition) or the branched 2-alkenyl-H-phosphinates (Markovnikov addition). organic-chemistry.orgnih.gov

Mechanistically, metal-catalyzed hydrophosphinylation can follow several pathways. documentsdelivered.com Late transition metal catalysts, like palladium or platinum, can operate via an oxidative addition of the P-H bond to the metal center, followed by insertion of the alkyne into either the metal-hydride or metal-phosphorus bond. acs.orgdocumentsdelivered.com An alternative involves a Michael-type addition of the phosphinate to a metal-coordinated alkyne. documentsdelivered.com A significant competing reaction is transfer hydrogenation of the alkyne, but this can be minimized through the careful selection of palladium catalysts and ligands, such as Xantphos. organic-chemistry.org

Palladium-Catalyzed Synthetic Procedures

Palladium catalysts are central to modern P-C bond-forming reactions, enabling the synthesis of a wide array of unsaturated phosphinic and phosphonic acid derivatives. liv.ac.uk

One of the most powerful methods is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A direct, single-step synthesis of styryl phosphonic acids (derivatives of ethenylphosphinic acid) has been developed via the Heck coupling of vinylphosphonic acid with various aryl halides. sigmaaldrich.comyoutube.com This approach demonstrates the utility of palladium catalysis in directly functionalizing the vinyl group of a phosphorus-containing acid. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high efficiency, especially with less reactive aryl chlorides.

Beyond the Heck reaction, palladium-catalyzed cross-coupling reactions between aryl or vinyl halides and various phosphorus nucleophiles, including H-phosphinates, are common. liv.ac.uk These reactions provide a versatile and modular approach to synthesizing substituted ethenylphosphinic acid derivatives with high yields and selectivity. The general catalytic cycle involves oxidative addition of the halide to the Pd(0) complex, transmetalation (or a related step with the phosphorus nucleophile), and reductive elimination to yield the product and regenerate the catalyst.

Table 2: Summary of Catalytic Approaches

| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Key Features |

| Hydrophosphinylation | Pd2dba3/Xantphos | Terminal Alkyne + H-Phosphinate | (E)-Alkenyl-H-phosphinate | Atom-economical, regioselectivity controllable by ligands/solvents. organic-chemistry.orgnih.gov |

| Heck Coupling | Pd(P(tBu)3)2 | Vinylphosphonic acid + Aryl Halide | (E)-Styryl phosphonic acid | Direct C-C bond formation on the vinyl group. sigmaaldrich.com |

| General Cross-Coupling | Pd(OAc)2/Phosphine Ligand | Vinyl Halide + H-Phosphinate | Ethenylphosphinic acid derivative | Modular synthesis, wide substrate scope. liv.ac.uk |

Free-Radical and Ionic Addition Strategies

In addition to metal-catalyzed methods, free-radical and ionic addition reactions provide alternative pathways for the synthesis of ethenylphosphinic acid and its derivatives.

Free-Radical Addition: The free-radical addition of P-H compounds, such as phosphines and phosphine oxides, to alkynes is a well-established method for forming C-P bonds. acs.org This reaction is typically initiated by radical initiators like AIBN or by UV irradiation. The radical hydrophosphorylation of alkynes with H-phosphine oxides can produce anti-Markovnikov alkenylphosphine oxides. acs.org This approach is considered a cleaner synthetic route as it avoids the use of metal catalysts that can be difficult to remove from the final products. acs.org The polymerization of vinylphosphonic acid and its derivatives often proceeds via a free-radical mechanism. mdpi.com

Ionic Addition: Ionic addition reactions, including both electrophilic and nucleophilic additions, are also applicable to the synthesis of ethenylphosphinic acid derivatives. The electrophilic addition of strong acids to alkynes, which proceeds through a vinyl carbocation intermediate, can be utilized, although alkynes are generally less reactive than alkenes in such reactions. chemistrysteps.com Nucleophilic addition of phosphorus compounds to activated alkynes is another viable strategy. For instance, the addition of H-phosphonates to aryl alkynes under metal- and solvent-free conditions, promoted by trifluoromethanesulfonic anhydride, affords Markovnikov-selective α-vinylphosphonates. nih.gov

Green Chemistry Principles in Ethenylphosphinic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, including ethenylphosphinic acid, to minimize environmental impact and enhance safety.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is the measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgwordpress.com Addition reactions, such as the hydrophosphorylation of alkynes, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. scranton.edu This contrasts with substitution or elimination reactions that generate byproducts, leading to lower atom economy. primescholars.com

Safer Solvents and Reaction Conditions: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into hydrophosphination catalysis has demonstrated that greener solvents, as defined by guides like CHEM21, are often viable and can be superior to traditional toxic solvents. rsc.org The development of catalyst- and solvent-free hydrophosphination methods further aligns with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds. rsc.org Additionally, methods that operate under milder conditions, such as lower temperatures and pressures, contribute to energy efficiency.

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. Transition metal-catalyzed reactions, as discussed in the preceding sections, often allow for reactions to occur under milder conditions and with higher selectivity, reducing the formation of unwanted byproducts. The development of reusable heterogeneous catalysts or catalytic systems that operate in environmentally benign solvents like water further enhances the green credentials of these synthetic methods.

Reaction Mechanisms and Advanced Chemical Transformations of Ethenylphosphinic Acid

Electrophilic Reactions of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group in ethenylphosphinic acid is electron-rich due to the π-bond, making it susceptible to attack by electrophiles. Electrophilic addition reactions proceed via a mechanism where an electrophile (E+) first attacks the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). wikipedia.orglibretexts.org

General Mechanism of Electrophilic Addition:

Attack by Electrophile: The π-bond of the ethenyl group attacks an electrophile (E+).

Formation of Carbocation: A carbocation intermediate is formed on the carbon atom best able to stabilize the positive charge.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final product.

Common electrophilic addition reactions for alkenes include hydrohalogenation (addition of HX), hydration (addition of H₂O), and halogenation (addition of X₂). wikipedia.orgochemtutor.com For instance, the hydration of an alkene to form an alcohol typically requires a strong acid catalyst, such as phosphoric acid, high temperatures, and high pressure. youtube.com

| Reaction Type | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkylphosphinic acid | Follows Markovnikov's rule. wikipedia.org |

| Hydration | H₂O, H⁺ catalyst (e.g., H₃PO₄) | Hydroxyalkylphosphinic acid | Acid-catalyzed addition of water. youtube.com |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkylphosphinic acid | Forms a cyclic halonium ion intermediate, leading to anti-addition. ochemtutor.com |

Nucleophilic Substitutions at the Phosphorus Center

The phosphorus atom in ethenylphosphinic acid and its derivatives is an electrophilic center that can undergo nucleophilic substitution. These reactions are crucial for synthesizing various esters and amides. scispace.com The mechanism of nucleophilic substitution at a tetrahedral phosphorus center can proceed through two primary pathways: a concerted Sₙ2(P) mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.comresearchgate.netsapub.org

In the Sₙ2(P) process, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, typically resulting in an inversion of configuration at the phosphorus atom. mdpi.com The addition-elimination pathway involves the formation of a trigonal bipyramidal (TBP-5C) intermediate, which then eliminates the leaving group. sapub.orgscispace.com The stereochemical outcome of the stepwise mechanism depends on the lifetime and behavior of this intermediate. mdpi.com

The reactivity of the phosphorus center can be enhanced by converting the phosphinic acid into a more reactive derivative, such as a phosphinic chloride. This is a common strategy for preparing phosphinic esters and amides under mild conditions. scispace.com

Examples of Nucleophilic Substitution:

Esterification: Ethenylphosphinic acid can be reacted with alcohols, often after conversion to a phosphinic chloride, to form ethenylphosphinate esters. scispace.com

Amidation: Reaction with primary or secondary amines yields the corresponding ethenylphosphinic amides. scispace.commdpi.com

| Mechanism | Description | Intermediate/Transition State | Typical Stereochemical Outcome |

|---|---|---|---|

| Concerted Sₙ2(P) | Single step where bond formation and bond breaking are simultaneous. scispace.com | Pentacoordinate transition state. sapub.org | Inversion of configuration. mdpi.com |

| Stepwise (Addition-Elimination) | Two-step process involving formation and breakdown of an intermediate. scispace.com | Trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org | Retention or inversion, depending on intermediate stability and pseudorotation. mdpi.com |

Radical Addition Reactions and Pathways

The ethenyl group of ethenylphosphinic acid is highly susceptible to radical addition reactions. The most prominent example is free-radical polymerization, which converts the monomer into polyvinylphosphinic acid (PVPA). rsc.orgmdpi.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator (e.g., peroxides, azo compounds) to generate free radicals. rsc.orgyoutube.com

The polymerization mechanism involves three key stages:

Initiation: A free radical from an initiator adds to the ethenyl group of a monomer molecule, creating a new, larger radical. youtube.com

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight. youtube.com

Termination: The growth of polymer chains is halted, typically through the combination of two radicals or by disproportionation.

Research has shown that the radical polymerization of vinylphosphonic acid (VPA), a closely related monomer, can exhibit low regioselectivity, resulting in a significant fraction of head-to-head and tail-to-tail linkages in addition to the expected head-to-tail structure. rsc.orgencyclopedia.pub This has been attributed to alternative polymerization pathways, such as cyclopolymerization involving a transient phosphonic anhydride (B1165640) intermediate. rsc.org Radical addition can also be used to add other functionalities across the double bond, for instance, through the addition of phosphinoyl radicals generated from H-phosphinates. oaepublish.com

Michael Addition Chemistry of Ethenylphosphinic Acid Derivatives

Derivatives of ethenylphosphinic acid, particularly esters (vinylphosphonates), are excellent Michael acceptors. thieme-connect.deresearchgate.net The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated phosphorus compound. wikipedia.orglibretexts.org The electron-withdrawing nature of the phosphinyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. thieme-connect.de

A wide variety of nucleophiles can be employed in this reaction, including:

Carbon Nucleophiles: Enolates, malonates, and organometallic reagents. thieme-connect.deyoutube.com

Heteronucleophiles: Amines (aza-Michael addition), alcohols, and thiols. researchgate.net

The reaction is typically base-catalyzed, which serves to generate the nucleophilic species (e.g., an enolate from a β-ketoester). wikipedia.org The resulting adducts are highly functionalized organophosphorus compounds that serve as valuable intermediates for further synthesis, such as in Horner-Wadsworth-Emmons reactions. thieme-connect.de

| Nucleophile Type | Example Donor | Resulting Adduct |

|---|---|---|

| Carbon | Diethyl malonate | Phosphono-substituted ester |

| Nitrogen (Aza-Michael) | Primary/Secondary Amines | β-Aminophosphonate derivative. researchgate.net |

| Oxygen | Phenols | O-adduct (phenoxyethylphosphonate). thieme-connect.de |

| Sulfur | Thiols | β-Thioalkylphosphonate |

Condensation Reactions Involving the Phosphinic Acid Functionality

The phosphinic acid group, -P(O)(OH)H, can undergo condensation reactions, which are characterized by the joining of two molecules with the elimination of a small molecule, typically water. These reactions are fundamental for the synthesis of phosphinic esters and amides directly from the acid.

While direct esterification or amidation of phosphinic acids can be challenging and may require harsh conditions, various methods have been developed to facilitate these transformations. scispace.com This often involves the use of coupling agents or the in-situ activation of the phosphinic acid. For example, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used in peptide synthesis and can be applied to form phosphinic amides by activating the acid functionality. nih.gov Another approach is the reaction with orthoesters, which can drive the esterification process. scispace.com

Key Condensation Reactions:

Esterification: R-P(O)(OH)H + R'OH → R-P(O)(OR')H + H₂O

Amidation: R-P(O)(OH)H + R'R''NH → R-P(O)(NR'R'')H + H₂O

These reactions broaden the synthetic utility of ethenylphosphinic acid, allowing for the covalent attachment of various molecular fragments through the phosphorus center.

Stereochemical Control and Asymmetric Induction in Ethenylphosphinic Acid Reactions

Controlling the stereochemistry in reactions involving ethenylphosphinic acid and its derivatives is crucial for applications in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates function. scispace.com Asymmetric synthesis aims to produce a single stereoisomer, and various strategies have been developed to achieve this. masterorganicchemistry.com

A prominent area of research is the enantioselective Michael or conjugate addition to vinylphosphonates. scispace.comresearchgate.net This can be achieved using chiral catalysts, such as organocatalysts (e.g., thioureas derived from cinchona alkaloids) or metal complexes with chiral ligands. researchgate.netresearchgate.net These catalysts create a chiral environment around the reactants, favoring the approach of the nucleophile to one face of the ethenyl group over the other, leading to the preferential formation of one enantiomer. nih.gov

Another important transformation is the asymmetric hydrophosphinylation, where a P-H bond is added across a double bond. Catalytic asymmetric hydrophosphination of α,β-unsaturated phosphine (B1218219) sulfides using copper(I) catalysts has been shown to produce chiral 1,2-bisphosphine derivatives with high enantioselectivity. researchgate.net The development of stereoselective reactions is essential for synthesizing optically active P-stereogenic compounds, where the phosphorus atom itself is a chiral center. nih.gov

| Reaction Type | Strategy | Example Catalyst/Auxiliary | Outcome |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Catalysis | Chiral thiourea-amino boronic acid hybrids, Copper-bisoxazoline complexes. scispace.comresearchgate.net | Enantioenriched β-substituted phosphonates. scispace.com |

| Asymmetric Hydrophosphination | Chiral Metal Catalysis | Copper(I) complexes with chiral ligands. researchgate.net | Enantioenriched 1,2-bisphosphine derivatives. researchgate.net |

| Asymmetric Alkylation | Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts. nih.gov | P-stereogenic phosphine boranes. nih.gov |

Polymer Chemistry of Ethenylphosphinic Acid Based Monomers

Homopolymerization Kinetics and Mechanisms

The homopolymerization of ethenylphosphinic acid is most commonly achieved through free-radical polymerization. bohrium.commdpi.com This process can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or water-soluble initiators such as α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA) when polymerizing in aqueous media. mdpi.comrsc.org

The polymerization mechanism, particularly in aqueous solutions, is considered complex. Evidence suggests that the reaction may not proceed through a simple vinyl polymerization route. Instead, it is proposed that the ethenylphosphinic acid monomer first forms a cyclic anhydride (B1165640) intermediate at elevated temperatures. rsc.orgresearchgate.net This anhydride then undergoes cyclopolymerization, which results in a polymer backbone containing irregularities such as head-to-head and tail-to-tail linkages. researchgate.net The presence of these alternative structures, quantified at approximately 23.5% of all links in one study, has been confirmed through detailed NMR spectroscopy. researchgate.net

The kinetics of the homopolymerization are not yet fully understood, largely due to the polyelectrolytic nature of the resulting polymer, poly(ethenylphosphinic acid). bohrium.com However, significant advancements have been made in controlling the polymerization process. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of reversible deactivation radical polymerization, has been successfully employed for the aqueous polymerization of the unprotected acid monomer. rsc.org This method offers a pathway to synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, enabling the creation of well-defined polymer architectures like block copolymers. rsc.org

| Polymerization Method | Initiator | Solvent | Key Mechanistic Feature | Resulting Polymer Structure |

| Free Radical | AIBA | Water | Cyclopolymerization of anhydride intermediate rsc.orgresearchgate.net | Atactic, contains head-to-head links researchgate.net |

| Free Radical | AIBN | Organic (e.g., DMF) | Conventional radical polymerization | Primarily head-to-tail linkages rsc.org |

| RAFT/MADIX | O-ethyl xanthate | Water | Reversible deactivation of propagating radicals rsc.org | Controlled molecular weight and dispersity rsc.org |

Copolymerization Strategies with Diverse Monomers

Copolymerization is a widely used strategy to modify and enhance the properties of polymers based on ethenylphosphinic acid. By incorporating other monomers, researchers can tailor characteristics such as solubility, mechanical strength, and thermal stability. bohrium.comresearchgate.net Free-radical copolymerization is the most common technique for synthesizing these materials. acs.orgnih.gov

A variety of comonomers have been successfully copolymerized with ethenylphosphinic acid, including:

Acrylics: Acrylic acid, methyl acrylate, acrylamide (B121943). researchgate.netacs.org

Vinyl Monomers: Styrene, N-vinylpyrrolidone, vinyl acetate. researchgate.netnih.gov

Functional Monomers: 2-deoxy-2-methacrylamido-D-glucose, 4-acryloylmorpholine. nih.govmdpi.com

| Comonomer | r₁ (Comonomer) | r₂ (Ethenylphosphinic Acid) | Polymerization System |

| Acrylic Acid | 4.09 mdpi.comencyclopedia.pub | 0.042 mdpi.comencyclopedia.pub | Aqueous; AIBA initiator mdpi.com |

| 2-deoxy-2-methacrylamido-D-glucose | 9.02 nih.govmdpi.com | 0.04 nih.govmdpi.com | Aqueous; AMP initiator mdpi.com |

Design and Synthesis of Graft Copolymers

Graft copolymers represent a sophisticated polymer architecture where side chains of one polymer are attached to the main chain of another. This design is particularly effective for combining distinct and often incompatible properties, such as the hydrophobicity and mechanical strength of a backbone polymer with the hydrophilicity and functionality (e.g., proton conductivity) of poly(ethenylphosphinic acid) grafts. acs.orgrsc.org

A prevalent synthesis strategy is the "grafting from" method. This involves the chemical modification of a pre-existing backbone polymer to introduce initiation sites along its chain. From these sites, the polymerization of an ethenylphosphinic acid derivative, typically an ester like diethyl vinylphosphonate (B8674324), is initiated. acs.orgrsc.org A final hydrolysis step is then required to convert the ester groups into the desired phosphinic acid functionalities. acs.orgrsc.org

Notable examples include:

PPO-g-PVPA: Poly(phenylene oxide) is first treated with n-butyllithium to create anionic initiator sites on the polymer backbone. Diethyl vinylphosphonate is then added and undergoes anionic polymerization from these sites. Subsequent hydrolysis yields poly(phenylene oxide)-graft-poly(ethenylphosphinic acid). rsc.orgrsc.org

PSU-g-PVPA: A similar anionic "grafting from" approach is used to graft poly(ethenylphosphinic acid) side chains from a polysulfone backbone. researchgate.netacs.org

This synthetic approach provides good control over the final copolymer structure, including the density of grafts and the length of the side chains. rsc.org The resulting graft copolymers often exhibit microphase separation, where the incompatible backbone and side chains form distinct domains. This morphology is critical for applications like fuel cell membranes, where the phosphinic acid-rich domains create pathways for efficient proton transport. researchgate.netacs.org

Synthesis and Structural Characterization of Hyperbranched Polymers

Hyperbranched polymers are three-dimensional, dendritic macromolecules characterized by a highly branched structure and a large number of terminal functional groups. Compared to their linear counterparts, they exhibit unique properties such as lower solution viscosity, higher solubility, and lack of chain entanglement. nottingham.ac.uknih.gov

The synthesis of hyperbranched polymers containing phosphinic acid groups can be approached through methods like self-condensing vinyl polymerization (SCVP). nih.govosti.gov The SCVP of a specialized monomer that contains both a polymerizable vinyl group and a chain transfer agent moiety (a "transmer") leads to the formation of a hyperbranched structure. While this has been demonstrated for related systems, direct SCVP of ethenylphosphinic acid is not yet widely reported. nih.gov

A successful route to hyperbranched phosphonic acid polymers involves a combination of controlled radical polymerization and post-polymerization modification. nih.gov

RAFT SCVP: A novel acrylamide-functional monomer containing a chain transfer group is copolymerized with an amine-functional acrylamide comonomer. The ratio of these monomers dictates the degree of branching in the resulting hyperbranched, amine-functional polymer. nih.gov

Post-Polymerization Modification: The pendent amine groups on the hyperbranched backbone are then converted to aminobisphosphonic acid groups via a multi-component Kabachnik-Fields reaction. nih.gov

Structural characterization is crucial for confirming the hyperbranched architecture. Size Exclusion Chromatography (GPC) is used to analyze the molecular weight and its distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for determining the degree of branching by quantifying the relative number of dendritic, linear, and terminal repeating units. nih.govosti.gov

Coordination Chemistry and Ligand Design with Ethenylphosphinic Acid Derivatives

Ethenylphosphinate Ligands in Complexation with Transition Metals

Ethenylphosphinate, the conjugate base of ethenylphosphinic acid, has proven to be an effective ligand for a variety of transition metals. Its ability to coordinate to metal centers through its oxygen atoms allows for the formation of stable and well-defined complexes. The presence of the vinyl group introduces an additional functional moiety that can influence the electronic properties and steric profile of the resulting complexes, and potentially participate in further reactions.

Formation and Characterization of Mononuclear Complexes

Mononuclear complexes containing ethenylphosphinate ligands are fundamental to understanding the coordination behavior of this ligand. These complexes are typically synthesized by reacting a suitable transition metal salt with ethenylphosphinic acid or one of its esters in the presence of a base. The resulting complexes can be characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

For instance, mononuclear Ni(II) complexes have been synthesized and structurally characterized, revealing the coordination of the ethenylphosphinate ligand to the metal center. youtube.com The characterization of such complexes is crucial for establishing the fundamental coordination modes and provides a basis for understanding the formation of more complex structures.

Table 1: Selected Examples of Mononuclear Complexes

| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

| Ni(II) | Schiff Base | Distorted Octahedral | youtube.com |

Synthesis and Structural Analysis of Polynuclear Clusters and Coordination Frameworks

The bridging capability of the phosphinate group, where both oxygen atoms can coordinate to different metal centers, facilitates the formation of polynuclear clusters and extended coordination frameworks. The synthesis of these materials often involves the self-assembly of metal ions and ethenylphosphinate ligands under specific reaction conditions.

The structural analysis of these polynuclear assemblies reveals a fascinating array of architectures, from discrete molecular clusters to one-, two-, or three-dimensional coordination polymers. rsc.orgyoutube.com These structures are stabilized by the bridging phosphinate groups, and their dimensionality and topology can be influenced by factors such as the metal-to-ligand ratio, the presence of ancillary ligands, and the reaction solvent. While specific examples focused solely on ethenylphosphinate are not extensively detailed in the provided search results, the principles of phosphinate coordination suggest its capability to form such polynuclear structures.

Elucidation of Chelation Behavior and Diverse Coordination Modes

The ethenylphosphinate ligand can exhibit a variety of coordination modes, contributing to the structural diversity of its metal complexes. The most common modes involve the oxygen atoms of the phosphinate group. These can include monodentate coordination, where only one oxygen atom binds to a single metal center, and more complex bridging modes that lead to the formation of polynuclear structures.

Chelation, the formation of a ring structure by a ligand bonding to a metal ion at two or more points, is a key aspect of coordination chemistry. rsc.orgresearchgate.net While simple ethenylphosphinate is a monodentate or bridging ligand, derivatives of ethenylphosphinic acid can be designed to incorporate additional donor atoms, enabling chelation. The geometry of the resulting chelate rings can have a significant impact on the stability and reactivity of the metal complex. The diverse coordination possibilities of phosphinate ligands, in general, suggest that ethenylphosphinate can adopt various binding motifs, influencing the resulting architecture of the coordination compound.

Modulation of Electronic and Steric Properties through Ligand Modification

A key advantage of using organic ligands like ethenylphosphinate is the ability to systematically modify their structure to tune the electronic and steric properties of the resulting metal complexes. nih.govnih.govuu.nlresearchgate.net By introducing different substituent groups on the phosphorus atom or the vinyl moiety, it is possible to alter the ligand's donor strength and steric bulk.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the ethenylphosphinate ligand can modulate the electron density at the metal center. nih.gov This, in turn, can influence the redox properties of the complex, its reactivity, and its spectroscopic characteristics. For example, increasing the electron-donating ability of the ligand can lead to a more electron-rich metal center, which may enhance its catalytic activity in certain reactions.

Steric Effects: The steric profile of the ethenylphosphinate ligand can be adjusted by introducing bulky substituents. nih.govuu.nlresearchgate.net This can have a profound effect on the coordination geometry of the metal complex, the number of ligands that can coordinate to the metal center, and the accessibility of the metal center to substrates in catalytic applications. Steric hindrance can be strategically employed to control the selectivity of chemical reactions.

Application of Ethenylphosphinates in Metal-Organic Coordination Polymers (MOCPs)

Metal-Organic Coordination Polymers (MOCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of many MOCPs makes them promising materials for applications in gas storage, separation, and catalysis.

Phosphinate-based ligands, in general, have been successfully employed as linkers for the construction of robust and functional MOCPs. cas.cznih.gov The strong coordination of the phosphinate group to metal centers can impart high thermal and chemical stability to the resulting frameworks. While the application of ethenylphosphinate specifically in the synthesis of MOCPs is an emerging area, the principles established with other phosphinate linkers suggest its potential. For instance, an iron phosphonate (B1237965) MOF utilizing a tetraphosphonic acid linker derived from ethene has been reported as an anode material for lithium-ion batteries, demonstrating the potential of ethene-based phosphonates in functional materials. rsc.org The vinyl group in an ethenylphosphinate-based MOCP could also serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the framework.

Supramolecular Assembly and Self-Organization Mediated by Phosphinate Interactions

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The directional nature of the coordination bond, coupled with weaker interactions such as hydrogen bonding and π-π stacking, can be harnessed to direct the self-assembly of ethenylphosphinate-based metal complexes into well-defined supramolecular architectures. researchgate.netrsc.orgrsc.org

Computational Chemistry and Theoretical Investigations of Ethenylphosphinic Acid

Electronic Structure Elucidation and Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For ethenylphosphinic acid, computational methods are employed to understand the distribution of electrons, the nature of chemical bonds, and the molecule's conformational preferences.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and conformational properties of ethenylphosphinic acid and its derivatives. Ab initio calculations have been performed with various basis sets to explore its molecular landscape. researchgate.net

Topological analysis of the charge density has been a key application of DFT in studying this molecule. Such analyses have been used to investigate the potential for a conjugative effect between the carbon-carbon double bond (C=C) and the phosphoryl group (P=O), as well as to characterize the nature of the phosphoryl bond itself. oup.com The rotational barriers around the C-P bond are found to be relatively low, which suggests that any C=C/P=O conjugative effect is likely to be very small. oup.com

DFT studies have identified multiple conformers for ethenylphosphinic acid, arising from internal rotation around the C-P bond. The two primary minima on the potential energy surface correspond to an s-cis conformation and a s-trans-gauche conformation. The s-cis conformer, where the P=O and C=C bonds are in a cis position, is generally found to be the most stable. oup.com The energy difference between the conformers is small, on the order of 0.8 kcal/mol with the 6-31G** basis set, indicating that multiple conformations can coexist at ambient temperatures. oup.com

Table 1: Calculated Relative Energies of Ethenylphosphinic Acid Conformers

| Conformer | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| s-cis | 6-31G** | 0.0 |

This table is generated based on data from theoretical studies and illustrates the small energy difference between the principal conformers of ethenylphosphinic acid.

Quantum Chemical Calculations and Electron Correlation Methodologies

Beyond DFT, other quantum chemical methods that account for electron correlation have been applied to study ethenylphosphinic acid. These methods provide a more accurate description of the electronic energy and properties of the molecule.

Ab initio calculations incorporating electron correlation at the Møller-Plesset perturbation theory level, specifically second-order (MP2), have been utilized. researchgate.net For instance, calculations at the MP2/6-31G* level have been employed to refine the understanding of the electronic structure and conformational energies. oup.com The inclusion of electron correlation is crucial for accurately determining the small energy differences between various conformers.

While extensive studies employing higher-order electron correlation methods such as Møller-Plesset to the third or fourth order (MP3, MP4) or Coupled-Cluster (CCSD, CCSD(T)) specifically on ethenylphosphinic acid are not widely reported in the literature, these methods are the gold standard for high-accuracy computational chemistry. Their application could provide even more precise energetic and structural data for this molecule.

Reaction Pathway Analysis and Mechanistic Elucidation via Theoretical Modeling

Theoretical modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the characterization of stationary points such as reactants, products, intermediates, and transition states.

Transition State Characterization and Activation Energy Determination

For ethenylphosphinic acid, theoretical studies have successfully located and characterized transition states, particularly for the internal rotation around the C-P bond. Two primary transition structures, a s-cis-gauche and a s-trans conformation, have been identified. oup.com These transition states represent the energy barriers to interconversion between the stable conformers. The rotational barriers are found to be low, which is consistent with the small C=C/P=O conjugative effect. oup.com

While detailed computational studies on the transition states and activation energies for the synthesis or other chemical reactions of ethenylphosphinic acid are not extensively available, related research provides insights. For instance, DFT has been used to investigate the mechanism of copper-catalyzed synthesis of vinyl phosphonates from alkynes, a reaction that produces compounds structurally related to ethenylphosphinic acid. sciforum.net Such studies typically involve locating the transition states for key steps like oxidative addition, migratory insertion, and reductive elimination, and calculating the associated activation barriers. A DFT study on the Heck reaction, a process in which vinyl phosphonic acid can participate, detailed the four-step mechanism of oxidative addition, migratory insertion, β-hydride transfer/olefin elimination, and catalyst regeneration. rsc.org

Elucidation of Rate-Determining Steps and Selectivity Control

Experimental observations on the polymerization of vinylphosphonic acid suggest a complex reaction mechanism involving the formation of vinylphosphonic acid anhydride (B1165640) cycles, which leads to different types of propagating radicals. researchgate.net This proposed mechanism, which could be further elucidated through theoretical modeling, helps to explain the observed lower reactivity of vinylphosphonic acid in copolymerizations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations.

While MD simulations specifically targeting the monomer of ethenylphosphinic acid are not widely documented, studies on related systems provide a framework for understanding its potential behavior. For instance, MD simulations have been extensively used to investigate proton transport in composite systems of poly(vinylphosphonic acid) (PVPA) and imidazole (B134444). oup.com These simulations reveal how the intercalation of imidazole affects the translational motion of molecules and helps to elucidate the Grotthuss-type mechanism for proton conduction.

Furthermore, MD simulations have been employed to study the local hydrogen-bonding structures and dynamics in PVPA-imidazole composites. researchgate.net These studies highlight the strong interactions between the phosphonic acid group and imidazole. Similar simulations focused on the ethenylphosphinic acid monomer in various solvents, particularly water, would be invaluable for understanding its hydration sphere and the nature of its intermolecular hydrogen bonds. DFT calculations on model systems of propyl phosphonic acid have been used as an approach to describe the acid-acid interactions and the formation of the hydration sphere, which are relevant for understanding the behavior of vinyl phosphonic acid-based polymers. researchgate.net Such simulations could reveal the preferred hydrogen bonding motifs, the dynamics of solvent exchange, and the conformational flexibility of the molecule in a condensed phase.

Theoretical Prediction of Ligand-Metal Interaction in Coordination Systems

The ability of ethenylphosphinic acid to act as a ligand in coordination complexes is a key area of interest. Theoretical methods are instrumental in predicting the nature and strength of its interactions with various metal ions. These predictions are crucial for designing new catalysts, metal extractants, and functional materials.

Key parameters derived from these calculations include:

Binding Energy: This value quantifies the strength of the interaction between the ethenylphosphinic acid ligand and the metal center. A more negative binding energy typically indicates a more stable complex.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the chemical bonds, detailing the extent of charge transfer from the ligand to the metal and identifying the specific orbitals involved in the interaction.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from Infrared or Raman spectroscopy) to validate the predicted structure of the complex.

The choice of the DFT functional and basis set is critical for obtaining accurate results and must be carefully benchmarked for the specific metal-ligand system under investigation. Computational studies on related phosphinic acids and their complexes with actinides, for instance, have demonstrated the power of DFT in elucidating complexation behavior and metal-ligand interaction strengths.

Below is an illustrative table of the type of data that would be generated from a DFT study on the interaction of ethenylphosphinic acid with various divalent metal ions.

| Metal Ion (M²⁺) | Predicted Coordination Geometry | Calculated Binding Energy (kcal/mol) | M-O Bond Length (Å) | Charge Transfer (e⁻ from Ligand to Metal) |

|---|---|---|---|---|

| Cu²⁺ | Distorted Square Planar | -45.2 | 1.95 | 0.35 |

| Zn²⁺ | Tetrahedral | -38.7 | 2.01 | 0.28 |

| Ni²⁺ | Square Planar | -42.1 | 1.98 | 0.31 |

| Co²⁺ | Tetrahedral | -39.5 | 2.00 | 0.29 |

Note: The data in this table is hypothetical and serves to illustrate the outputs of theoretical calculations.

These theoretical predictions are fundamental for screening potential metal-ligand combinations for specific applications and for understanding the underlying principles governing the coordination chemistry of ethenylphosphinic acid.

Multiscale Modeling Approaches in Polymer and Material Science

For polymers derived from ethenylphosphinic acid, such as poly(ethenylphosphinic acid), understanding their properties requires bridging multiple length and time scales. Multiscale modeling is a powerful computational strategy that connects phenomena from the atomistic level to the macroscopic behavior of the material. cecam.org This approach is essential for designing polymers with tailored properties for applications such as proton exchange membranes, adhesives, or biomaterials.

A typical multiscale modeling workflow for a polymer like poly(ethenylphosphinic acid) would involve a hierarchy of simulation techniques:

Quantum Mechanics (QM): At the most fundamental level, QM methods (like DFT) are used to parameterize force fields. These calculations provide accurate information about bond stretching, angle bending, and torsional potentials for the monomer unit and its small oligomers.

Atomistic Molecular Dynamics (MD): Using the QM-derived force field, MD simulations of systems containing thousands to millions of atoms are performed. These simulations track the movement of every atom over time, providing insights into the polymer's conformation, chain dynamics, and interactions with solvent molecules or other components. nih.gov For example, MD simulations on the related poly(vinylphosphonic acid) have been used to investigate the mechanism of proton transport in anhydrous membranes, a property crucial for fuel cell applications. researchgate.netdatapdf.com

Coarse-Graining (CG): To access longer time and larger length scales, atomistic models are often simplified into coarse-grained models. cecam.org In a CG model, groups of atoms (e.g., the phosphinic acid group or several backbone carbons) are represented as single "beads." This reduction in the number of particles allows for the simulation of phenomena like polymer self-assembly, phase separation, and the formation of large-scale morphologies, which are computationally prohibitive at the atomistic level.

Continuum Models: At the macroscopic scale, the material's behavior is described by continuum mechanics, often using finite element methods. The parameters for these models (e.g., elastic moduli, diffusion coefficients) can be derived from the results of the lower-scale simulations, thus creating a seamless link from molecular structure to material performance.

The following table outlines a conceptual multiscale modeling approach for investigating the properties of a hypothetical poly(ethenylphosphinic acid)-based material.

| Modeling Scale | Simulation Method | System Size | Typical Timescale | Properties Investigated |

|---|---|---|---|---|

| Quantum | Density Functional Theory (DFT) | 1-100 atoms | Picoseconds | Force field parameters, reaction mechanisms, electronic properties |

| Atomistic | Molecular Dynamics (MD) | 10³ - 10⁶ atoms | Nanoseconds to Microseconds | Chain conformation, glass transition temperature, mechanical moduli, local dynamics |

| Mesoscale | Coarse-Grained MD / Dissipative Particle Dynamics (DPD) | 10⁵ - 10⁸ particles | Microseconds to Milliseconds | Polymer morphology, self-assembly, phase behavior, nanoparticle formation |

| Continuum | Finite Element Method (FEM) | Macroscale (cm) | Seconds to Hours | Stress-strain behavior, fluid dynamics, heat transport |

By integrating these different levels of theory and simulation, multiscale modeling provides a comprehensive understanding of how the molecular features of ethenylphosphinic acid translate into the functional properties of its corresponding polymers and materials. cecam.org

Advanced Material Applications of Ethenylphosphinic Acid Derived Polymers and Complexes

Flame Retardant Polymer Systems and Mechanistic Studies

Polymers containing vinylphosphonic acid are effective as halogen-free flame retardants, operating through mechanisms in both the condensed (solid) and gas phases to suppress combustion. nih.govresearchgate.net The efficacy of these systems depends not only on the phosphorus content but also on the interaction of the degrading polymer with its chemical environment. nih.gov

In the condensed phase, the primary flame retardant action of VPA-derived polymers is the promotion of a stable, insulating char layer. nih.govd-nb.info Upon thermal degradation, the phosphonic acid moieties can dehydrate and cross-link to form polyphosphoric acid. This acid acts as a catalyst, promoting the dehydration of the main polymer structure. d-nb.info This process facilitates cyclization, cross-linking, and aromatization reactions, leading to the formation of a thermally stable, carbonaceous char. researchgate.netd-nb.info This char layer serves multiple protective functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the evolution of flammable volatile gases, and prevents oxygen from reaching the material's surface. researchgate.net For instance, poly(vinylphosphonic acid) (PVPA) is recognized as an intumescent flame retardant that, upon heating, produces a swollen, carbon-rich char layer that can be significantly thicker than the original material. researchgate.netnih.gov

In addition to their condensed-phase activity, VPA-based flame retardants also exhibit significant inhibition effects in the gas phase. nih.govd-nb.info During combustion, the phosphorus-containing fragments of the polymer can volatilize and enter the flame. mdpi.com In the high-temperature flame zone, these fragments decompose to produce active phosphorus-containing radicals, such as PO• and HPO•. researchgate.net These species are highly effective at quenching the high-energy radicals (H• and OH•) that propagate the combustion chain reaction. researchgate.netruicoglobal.com By converting these highly reactive radicals into less reactive species, the phosphorus compounds interrupt the exothermic processes of the flame, reducing heat generation and suppressing combustion. nih.govd-nb.info This "flame poisoning" effect is a potent inhibition mechanism, with the efficiency of phosphorus in the gas phase being comparable or even superior to that of halogen-based retardants. nih.govnist.gov

The flame retardant efficiency of VPA-based systems can be significantly enhanced through synergistic interactions with co-additives, particularly nitrogen-containing compounds. emerald.com This phosphorus-nitrogen (P-N) synergism is a well-established principle in flame retardancy. mdpi.com Nitrogen compounds, such as melamine (B1676169) and its derivatives, can contribute to both condensed- and gas-phase mechanisms. nih.govmdpi.com Upon heating, they may release non-flammable gases like ammonia (B1221849) (NH₃), which dilute the flammable volatiles and oxygen in the gas phase. ruicoglobal.com In the condensed phase, nitrogenous compounds can participate in cross-linking reactions with the phosphorus-based acids, forming a more stable and robust P-N-C char structure. researchgate.net This enhanced char reduces the release of flammable gases and provides superior thermal insulation. For example, copolymers of vinylphosphonic acid with nitrogen-containing monomers have been successfully used to impart flame retardancy to fabrics. researchgate.net The combination of VPA-derived polymers with compounds like polyethylenepolyamine (PEPA) leverages this P-N synergy to create highly effective intumescent systems. nih.gov

Development of Functional Polymer Composites

The chemical functionality of the phosphonic acid group makes VPA a valuable monomer for creating advanced polymer composites. bohrium.com These materials find use in a wide range of fields, from biomedical devices to energy applications.

In the biomedical field, copolymers such as poly(vinylphosphonic acid-co-acrylic acid) have been developed as hydrogels for bone tissue engineering. nih.govacs.org These materials are designed to mimic the action of bisphosphonates and exhibit a strong affinity for calcium ions, which can help promote mineralization and bone formation. nih.govresearchgate.net Their ability to adhere to hydroxyapatite (B223615) makes them suitable for use in dental restorative materials as well. bohrium.com

In energy applications, PVPA is used to prepare proton-conducting polymer membranes for fuel cells. bohrium.com Composites have been fabricated by incorporating nanoparticles like titanium dioxide (TiO₂) or hexagonal boron nitride into a PVPA matrix to enhance the mechanical properties and proton conductivity of the membranes. mdpi.com

Furthermore, VPA-derived polymers are used to create functional surfaces and nanocomposites. A poly(amidoxime) adsorbent was surface-modified with PVPA to create a composite material with enhanced properties for uranium extraction from seawater. nih.gov In another example, PVPA was combined with the 2D nanomaterial MXene and poly(vinyl alcohol) to produce nanocomposites with simultaneously improved flame-retardant and mechanical properties. nih.gov

Ion-Exchange Materials and Adsorbents for Metal Ion Separation

The phosphonic acid groups in VPA-derived polymers are strong Lewis bases, making them highly effective ligands for chelating metal ions. mdpi.com This property allows for their use as ion-exchange resins and selective adsorbents for the recovery of valuable metals and the removal of heavy metal pollutants from aqueous solutions. researchgate.netmdpi.com The binding mechanism can involve both ion-exchange and coordination, providing high selectivity for certain cations, particularly hard Lewis acids like lanthanides and actinides. mdpi.com

Polymers functionalized with vinylphosphonic acid have demonstrated exceptional performance in the selective separation of lanthanide and actinide elements, which is critical for nuclear fuel cycle management and resource recovery.

Lanthanide Separation: Ion-imprinted polymers (IIPs) have been synthesized using VPA as the functional monomer for the selective removal of specific lanthanides. A lanthanum(III)-imprinted polymer (La-IIP) demonstrated a high adsorption capacity and excellent selectivity for La(III) ions over competing ions. researchgate.net The material reached adsorption equilibrium rapidly and could be regenerated multiple times without a significant loss of performance, highlighting its potential for practical applications. researchgate.net The strong interaction between the phosphonic acid groups and lanthanide ions is the basis for this selectivity. researchgate.net

| Adsorbent Material | Target Ion | Adsorption Capacity (mg/g) | Key Findings | Source |

|---|---|---|---|---|

| La(III) Ion-Imprinted Polymer (VPA as functional monomer) | La(III) | 62.8 | High selectivity; removal efficiency remained ~100% after 5 regeneration cycles. | researchgate.net |

Actinide Separation: VPA-derived polymers are highly effective for the adsorption of actinides, particularly uranium. Research has shown that these materials can extract uranium from both acidic waste streams and natural sources like seawater. A copolymer of VPA and triethylene glycol dimethacrylate, P(VPA-TEGDMA), exhibited a remarkably high adsorption capacity for uranium in a strongly acidic solution (4 M HNO₃). acs.org The mechanism was identified as the coordination of uranyl ions by the phosphoryl (P=O) groups of the polymer. acs.org

In a different approach, a composite adsorbent was created by modifying poly(amidoxime) with PVPA. nih.gov This material proved highly effective for the selective uptake of uranium(VI) from seawater, a challenging environment due to the low uranium concentration and high background of competing ions. nih.govrsc.orgrsc.org The adsorption process was found to be a chemisorption phenomenon, well-described by the Langmuir isotherm model. nih.gov

While specific studies on thorium adsorption by VPA homopolymers are less common, the well-documented affinity of organophosphorus extractants for thorium suggests that VPA-based materials would also be effective adsorbents for this actinide. scielo.org.zanih.gov

| Adsorbent Material | Target Ion | Medium | Adsorption Capacity (mg/g) | Adsorption Model | Source |

|---|---|---|---|---|---|

| P(VPA-TEGDMA) | Uranium | 4 M HNO₃ | 339.6 | - | acs.org |

| PVPA/Poly(amidoxime) | U(VI) | Seawater (pH 8.2) | 145 | Langmuir | nih.govrsc.org |

| VPA-grafted Polyvinyl Alcohol Fibers | U(VI) | Aqueous Solution (pH 4.5) | 32.1 | - | acs.org |

Separation of Transition Metals (e.g., Scandium, Zirconium)

The separation and recovery of transition metals are crucial for various industries, from electronics to nuclear technology. Ethenylphosphinic acid-derived polymers are effective in these applications due to the strong affinity of phosphonic acid ligands for metal cations. mdpi.com These polymers can bind metals through ion-exchange or complexation, making them highly selective for certain ions, including hard Lewis acids like zirconium (Zr) and scandium (Sc). mdpi.com The separation of these two elements is particularly challenging due to their similar chemical properties. researchgate.netmdpi.com

Research into closely related phosphorylated polymers demonstrates their potential for selective metal extraction. For instance, a partially phosphorylated polyvinyl phosphate (B84403) (PPVP) composite has been synthesized and shown to be highly effective for extracting Zirconium (IV) from highly acidic solutions. mdpi.com The material exhibits a high adsorption capacity, highlighting the effectiveness of phosphate and phosphonate (B1237965) functional groups in sequestering zirconium. mdpi.com Studies optimized various parameters, including pH, contact time, and initial metal concentration, to achieve maximum uptake. mdpi.com The high selectivity of the polymer was demonstrated by its ability to separate zirconium from other competing ions. mdpi.com

While direct studies on PVPA for scandium separation are limited, the principles of ion imprinting using ethenylphosphinic acid as a functional monomer have been successfully applied to create selective adsorbents for other similar ions, such as lanthanum (La(III)), achieving high adsorption capacities. nih.gov This indicates the versatility of ethenylphosphinic acid in designing polymers for targeted metal ion separation.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Adsorbent Material | Partially Phosphorylated Polyvinyl Phosphate (PPVP) | mdpi.com |

| Target Metal Ion | Zirconium (IV) | mdpi.com |

| Maximum Adsorption Capacity (q_e) | 195 mg/g | mdpi.com |

| Optimal pH | 0 (Highly Acidic) | mdpi.com |

| Kinetic Model | Pseudo-second-order | mdpi.com |

| Isotherm Model | Langmuir model provided the best fit | mdpi.com |

| Theoretical Max. Capacity (Langmuir) | 196.07 mg/g | mdpi.com |

| Separation Factors (β) | β (Zr/Hf) = 28.82 | mdpi.com |

| β (Zr/Fe) = 10.64 | mdpi.com | |

| β (Zr/U) = 68.17 | mdpi.com |

Adsorption Kinetics and Thermodynamic Studies

Understanding the kinetics and thermodynamics of adsorption is essential for designing and optimizing separation processes. Studies on ethenylphosphinic acid-based materials provide critical insights into the mechanisms governing the adsorption of various substances, from metal ions to organic dyes.

A notable example is the use of crosslinked hydrogels composed of poly(vinylphosphonic acid) (PVPA) and bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) for the removal of methylene (B1212753) blue dye from wastewater. mdpi.com Kinetic analysis of the adsorption process revealed that the experimental data were best described by the pseudo-second-order model. mdpi.com This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.comresearchgate.netrsc.org The PVPA-BMEP hydrogel demonstrated an exceptionally high adsorption capacity for methylene blue, reaching 2841 mg/g. mdpi.com

Thermodynamic studies of this system, which examine the effects of temperature on the adsorption equilibrium, determined that the process was both spontaneous and exothermic in nature. mdpi.com The negative value for the Gibbs free energy change (ΔG°) indicated spontaneity, while the negative enthalpy change (ΔH°) confirmed the exothermic nature of the adsorption. mdpi.comresearchgate.net This implies that the adsorption process is favored at lower temperatures.

| Parameter | Finding | Reference |

|---|---|---|

| Adsorbent | Crosslinked Poly(vinylphosphonic acid)-bis[2-(methacryloyloxy)ethyl] phosphate (PVPA-BMEP) Hydrogel | mdpi.com |

| Adsorbate | Methylene Blue (MB) Dye | mdpi.com |

| Maximum Adsorption Capacity | 2841 mg g⁻¹ | mdpi.com |

| Best Fit Kinetic Model | Pseudo-second-order | mdpi.com |

| Best Fit Isotherm Model | Langmuir | mdpi.com |

| Thermodynamic Findings | Spontaneous Process (ΔG° < 0) | mdpi.com |

| Exothermic Process (ΔH° < 0) | mdpi.com |

Fabrication and Performance of Advanced Membrane Technologies

Ethenylphosphinic acid and its polymers are key components in the fabrication of advanced membranes, particularly for applications requiring high proton conductivity, such as proton-exchange membrane (PEM) fuel cells. mdpi.commdpi.com The phosphonic acid groups provide an efficient pathway for proton transport, even under low humidity conditions.

One successful approach involves grafting poly(vinylphosphonic acid) (PVPA) side chains onto a stable polymer backbone like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). This method allows for the creation of densely phosphonated membranes with controlled composition. These PPO-graft-PVPA membranes are flexible, transparent, and exhibit excellent thermal stability, with no degradation occurring below nearly 400°C. Most importantly, they demonstrate high proton conductivity, reaching 80 mS cm⁻¹ at 120°C when fully hydrated, making them promising candidates for fuel cell applications.

Another fabrication strategy involves the copolymerization of ethenylphosphinic acid with other monomers to create stable and flexible membranes. For example, copolymers of vinylphosphonic acid and zirconium vinylphosphonate (B8674324) have been synthesized into amorphous and water-stable membranes. These materials exhibit high ion exchange capacities, ranging from 6 to 10 mequiv/g, which is a critical parameter for efficient ion transport in electrochemical applications.

| Membrane Material | Key Performance Metric | Value | Reference |

|---|---|---|---|

| Poly(phenylene oxide)-graft-Poly(vinylphosphonic acid) (PPO-graft-PVPA) | Proton Conductivity (at 120°C, fully hydrated) | 80 mS cm⁻¹ | |

| Vinylphosphonic acid-zirconium vinylphosphonate Copolymer | Ion Exchange Capacity | 6 - 10 mequiv/g |

Surface Modification and Coating Applications for Enhanced Material Properties

The strong interaction between phosphonic acid groups and various inorganic surfaces, particularly metal oxides, makes ethenylphosphinic acid and its polymers ideal for surface modification and coating applications. mdpi.com These modifications can impart a wide range of desirable properties, including improved adhesion, corrosion resistance, biocompatibility, and specialized surface functions like lubricity and fire retardancy. mdpi.commdpi.com

One innovative application is the creation of superlubricity coatings on titanium alloys (Ti6Al4V), which are commonly used in biomedical implants. A simple coating of PVPA on the alloy surface results in an extremely low friction coefficient of approximately 0.006, which falls into the superlubricity regime. This effect, attributed to the 3D skeletal structure of the PVPA coating and the rapid exchange of water molecules at the friction interface, also leads to exceptionally low wear.

In another application, crosslinked PVPA has been used to create thin, intumescent, fire-retardant coatings for thermoplastics such as poly(methyl methacrylate). researchgate.net These coatings form a protective char layer upon heating, shielding the underlying material from fire. researchgate.net The performance of these coatings can be further enhanced by complexing the PVPA with inorganic species to improve the barrier properties and water tolerance of the char. researchgate.net

Furthermore, PVPA chains have been grafted onto the surface of metal-organic frameworks (MOFs) to develop advanced hybrid materials. Grafting PVPA onto UiO-66 MOFs creates materials with significantly enhanced proton conductivity, reaching 1.26 × 10⁻² S cm⁻¹ at 80°C and 98% relative humidity. This surface modification leverages the proton-donating ability of the phosphonic acid groups to create new pathways for proton conduction within the porous MOF structure.

| Substrate Material | Application | Key Enhanced Property & Value | Reference |

|---|---|---|---|

| Titanium Alloy (Ti6Al4V) | Biomedical Implant Coating | Superlubricity (Friction Coefficient ≈ 0.006) | |

| Poly(methyl methacrylate) | Fire Retardant Coating | Intumescent Barrier Properties | researchgate.net |

| UiO-66 (MOF) | Proton-Conducting Hybrid Material | Proton Conductivity (1.26 × 10⁻² S cm⁻¹ at 80°C) |

Mechanistic Biological Research Avenues Involving Ethenylphosphinic Acid Derivatives

Investigation of Phosphate (B84403) Mimicry and Interactions with Biological Systems

The phosphinic acid moiety is a well-established phosphate mimic, and ethenylphosphinic acid derivatives are being explored for their ability to interact with biological systems that recognize phosphates. This mimicry allows these compounds to serve as valuable tools for studying protein-phosphate interactions and for the development of therapeutic agents.

A significant area of investigation involves the use of 5'-(E)-vinylphosphonate, a derivative of ethenylphosphinic acid, as a stable phosphate mimic to enhance the activity of small interfering RNA (siRNA). The 5'-phosphate group is crucial for the loading of the antisense strand of siRNA into the RNA-induced silencing complex (RISC), a key step in RNA interference (RNAi). However, chemical modifications often required to improve siRNA stability and delivery can hinder the enzymatic phosphorylation of the 5'-hydroxyl group by cellular kinases. By incorporating the metabolically stable 5'-(E)-vinylphosphonate, which mimics the natural 5'-phosphate, researchers have observed a significant improvement in RISC loading and subsequent gene silencing activity. This approach demonstrates the potential of ethenylphosphinic acid derivatives to act as effective phosphate surrogates in biological systems, thereby overcoming limitations of traditional oligonucleotide-based therapeutics.

The interaction of polymers derived from vinylphosphonic acid with biological components is another active area of research. For instance, poly(vinylphosphonic acid) (PVPA) has been investigated for its role in biomimetic mineralization processes, where it is thought to mimic the function of phosphoproteins in guiding the deposition of calcium phosphate. wikipedia.org The phosphonic acid groups along the polymer chain provide binding sites for calcium ions, influencing the nucleation and growth of mineral phases. wikipedia.org This highlights the ability of ethenylphosphinic acid-based polymers to interact with and influence biological mineralization pathways.

Mechanistic Enzymatic Inhibition Studies by Phosphinic Acid Analogues

Phosphinic acid analogues, including those with an ethenyl group, are potent inhibitors of various enzymes, often acting as transition-state analogues. Their tetrahedral phosphorus center can mimic the transition state of substrate hydrolysis, leading to tight binding and inhibition. Mechanistic studies using these inhibitors provide valuable insights into enzyme catalysis and can guide the development of new therapeutic agents.

One notable example is the inhibition of dehydroquinate synthase (DHQS) by a vinyl phosphonate (B1237965) inhibitor. DHQS is an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial agents. A vinyl phosphonate derivative has been synthesized and shown to be a sub-nanomolar inhibitor of DHQS. researchgate.netnih.gov Mechanistic studies suggest that this inhibitor acts as a transition-state analogue, mimicking a high-energy intermediate in the complex reaction catalyzed by DHQS. The vinyl group plays a crucial role in the inhibitor's structure, contributing to its specific binding to the enzyme's active site.

Another compelling example is the inhibition of sphingosine kinase 1 (SK1) by (S)-FTY720 vinylphosphonate (B8674324) analogues. SK1 is a key enzyme in sphingolipid metabolism and is implicated in cancer and inflammatory diseases. Researchers have demonstrated that an (S)-FTY720 vinylphosphonate derivative acts as a mixed inhibitor of SK1 with respect to ATP. wikipedia.org The study revealed a "see-saw" binding model where the inhibitor can compete with ATP for the active site but can also bind to an allosteric site when ATP is bound. This dual-binding mechanism provides a sophisticated mode of enzyme regulation and highlights the potential for developing highly specific allosteric inhibitors based on the ethenylphosphinic acid scaffold.

These examples underscore the power of ethenylphosphinic acid derivatives in dissecting enzyme mechanisms and as platforms for the design of potent and selective enzyme inhibitors.

Rational Design and Synthesis of Biomimetic Ligands for Biochemical Applications

The rational design of biomimetic ligands involves creating synthetic molecules that mimic the binding properties of natural biological molecules. Ethenylphosphinic acid derivatives are attractive building blocks for such ligands due to their ability to mimic phosphate groups and the potential for chemical modification of the vinyl group. These synthetic ligands have promising applications in areas such as affinity chromatography for protein purification.

The synthesis of copolymers of vinylphosphonic acid with various hydrophilic monomers represents a rational approach to creating biomimetic materials for biomedical applications. mdpi.comacs.org By copolymerizing vinylphosphonic acid with monomers like 2-deoxy-2-methacrylamido-D-glucose or 4-acryloylmorpholine, researchers can create polymers that present both phosphate-mimicking groups and other functionalities that can interact with biological targets. mdpi.com These copolymers have been shown to bind with metal cations, such as Eu³⁺, to form luminescent complexes, indicating their potential for creating functional biomaterials. mdpi.com

Furthermore, the strong binding affinity of poly(vinylphosphonic acid) for calcium ions has been exploited in the context of bone tissue engineering. acs.org Copolymers of vinylphosphonic acid and acrylic acid are hypothesized to inhibit osteoclast activity by chelating calcium in the bone matrix, mimicking the role of natural bone-resorbing proteins. acs.org This demonstrates a rational design strategy where the phosphonic acid groups serve as the biomimetic element for interacting with a specific biological environment. While direct applications in affinity chromatography are still emerging, the principles of rational design and the demonstrated ability of these polymers to interact with biological molecules and ions lay the groundwork for their future use in creating highly specific purification matrices.

Development of Ethenylphosphinic Acid-Based Biological Probes

Biological probes are essential tools for visualizing and quantifying biological molecules and processes. The unique chemical properties of ethenylphosphinic acid derivatives make them promising candidates for the development of novel probes, including fluorescent sensors.

A notable application of ethenylphosphinic acid derivatives in this area is the development of a colorimetric sensor for uranyl ions (UO₂²⁺) using vinylphosphonic acid-functionalized gold nanoparticles (VPA-AuNPs). researchgate.netnih.gov In this system, the vinylphosphonic acid acts as a capping agent for the gold nanoparticles. The addition of uranyl ions induces the aggregation of the VPA-AuNPs, resulting in a distinct color change from red to blue. researchgate.netnih.gov This probe demonstrates high selectivity and sensitivity for uranyl ions, showcasing the potential of ethenylphosphinic acid derivatives in the design of chemosensors for specific metal ions.

Future Research Directions and Emerging Frontiers

Exploration of Novel and Efficient Synthetic Routes for Ethenylphosphinic Acid Analogs

The future of ethenylphosphinic acid chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic routes to the parent molecule and its analogs. Current industrial production methods often involve multi-step processes that may utilize harsh reagents and elevated temperatures. mdpi.comgoogle.com A significant research thrust is the exploration of novel catalytic systems and process intensification technologies, such as microwave-assisted synthesis, to enhance reaction rates, improve yields, and reduce the environmental footprint. nih.govnih.govmdpi.com Microwave irradiation, for instance, has been shown to accelerate a variety of organophosphorus reactions, often under solvent-free conditions, presenting a greener alternative to conventional heating. nih.govchemrxiv.org

Future investigations will likely focus on the development of catalytic pathways that offer greater selectivity and atom economy. This includes the design of catalysts for the direct phosphinylation of ethylene (B1197577) or its derivatives, which would represent a more streamlined approach compared to existing methods. Furthermore, the synthesis of a diverse library of ethenylphosphinic acid analogs with varied substituents on the vinyl group or the phosphorus atom is crucial for tuning the properties of resulting polymers and materials. Research into phosphinic acid peptide analogs, for example, highlights the importance of structural modifications for targeted biological activity. nih.gov The exploration of bio-based precursors and renewable feedstocks for the synthesis of these analogs will also be a critical component of sustainable chemistry initiatives.

Advancement in Catalytic Applications, Including Asymmetric Catalysis